1-Tetradecanol 1-Tetradecanol Tetradecanol is a colorless thick liquid (heated) with a faint alcohol odor. Solidifies and floats on water. (USCG, 1999)
Tetradecan-1-ol is a long-chain fatty alcohol that is tetradecane substituted by a hydroxy group at position 1. It has a role as a plant metabolite, a volatile oil component and a pheromone. It is a long-chain primary fatty alcohol and a tetradecanol.
1-Tetradecanol is a natural product found in Angelica gigas, Fusarium fujikuroi, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 63393-82-8
VCID: VC8472126
InChI: InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3
SMILES:
Molecular Formula: C14H30O
Molecular Weight: 214.39 g/mol

1-Tetradecanol

CAS No.: 63393-82-8

Cat. No.: VC8472126

Molecular Formula: C14H30O

Molecular Weight: 214.39 g/mol

* For research use only. Not for human or veterinary use.

1-Tetradecanol - 63393-82-8

Specification

CAS No. 63393-82-8
Molecular Formula C14H30O
Molecular Weight 214.39 g/mol
IUPAC Name tetradecan-1-ol
Standard InChI InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3
Standard InChI Key HLZKNKRTKFSKGZ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCO
Boiling Point 505.8 °F at 760 mmHg (USCG, 1999)
295.8 °C
Colorform White solid
White crystals
Leaflets
Flash Point 285 °F (USCG, 1999)
140.5 °C
285 °F (141 °C) (Open cup)
Melting Point 99.7 °F (USCG, 1999)
37.7 °C
Liquid Molar Volume = 0.2604 cu m/kmol (determined at the triple point); IG Heat of Formation = -4.8409X10+8 J/kmol; Heat of Fusion at Melting Point = 4.9510X10+7 J/kmol (determined for the beta form)
39.5 °C

Introduction

Chemical Identity and Physicochemical Properties

Molecular Structure and Nomenclature

1-Tetradecanol is a 14-carbon primary alcohol classified under the fatty alcohol family. Its IUPAC name is tetradecan-1-ol, reflecting the hydroxyl group’s position at the terminal carbon . The compound’s structure consists of a long hydrophobic hydrocarbon chain (CH3(CH2)12CH2OH\text{CH}_3(\text{CH}_2)_{12}\text{CH}_2\text{OH}), which confers amphiphilic properties. The NIST WebBook provides its InChIKey as HLZKNKRTKFSKGZ-UHFFFAOYSA-N, a unique identifier for its stereochemistry .

Physical Properties

The physicochemical characteristics of 1-tetradecanol are critical to its industrial utility. Key properties include:

PropertyValueSource
Molecular Weight214.39 g/mol
Melting Point36–38°C
Boiling Point277–288°C (at 1013 hPa)
Density0.8 g/cm³ (at 60°C)
Flash Point145°C
Ignition Temperature240°C

These properties enable its use in high-temperature applications, such as phase-change materials, while its solid-state stability at room temperature makes it suitable for topical formulations .

Synthesis and Industrial Production

Synthetic Routes

1-Tetradecanol is typically synthesized via the catalytic hydrogenation of myristic acid (C14H28O2\text{C}_{14}\text{H}_{28}\text{O}_2), a process that reduces the carboxylic acid group to a primary alcohol. Alternative methods include the Ziegler alcohol synthesis, which involves the oxidation of ethylene-derived hydrocarbons . Industrial-scale production often employs fatty acid methyl esters (FAMEs) as precursors, leveraging cost-effective feedstock from plant or animal fats.

Cosmetics and Personal Care

As an emollient, 1-tetradecanol is a staple in cold creams, lotions, and ointments. Its ability to form stable emulsions enhances skin barrier function by reducing transepidermal water loss . The compound is listed under INCI (International Nomenclature of Cosmetic Ingredients) as myristyl alcohol and is compliant with global regulatory standards for topical use.

Phase-Change Materials (PCMs)

Choi et al. (2010) demonstrated that 1-tetradecanol’s high latent heat capacity (200J/g\sim 200 \, \text{J/g}) makes it ideal for temperature-regulated drug delivery systems . By encapsulating the alcohol in polymer matrices, researchers achieved controlled release of therapeutics in response to thermal stimuli, a breakthrough for targeted cancer therapies.

Therapeutic Applications in Periodontal Disease

Anti-Inflammatory Mechanisms

A landmark study by Hasturk et al. (2007, 2009) investigated 1-tetradecanol complex (1-TDC) in rabbit models of periodontitis . Topical application of 1-TDC (100 mg/mL) reduced gingival inflammation by 40% and inhibited osteoclastic bone resorption by suppressing tartrate-resistant acid phosphatase (TRAP) activity . Histomorphometric analysis revealed a 10.1% ± 1.8% reduction in alveolar bone loss compared to untreated controls, underscoring its potential as a disease-modifying agent .

Clinical Implications

The compound’s ability to attenuate cytokine-driven endothelial activation suggests broader applications in chronic inflammatory disorders. For example, 1-TDC decreased interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) levels in periodontal tissues, mitigating the progression of periodontitis . These findings position 1-tetradecanol as a candidate for adjunctive therapy in managing oral and systemic inflammatory conditions.

Future Research Directions

Drug Delivery Innovations

Ongoing research explores 1-tetradecanol’s role in nanocarrier systems. For instance, lipid nanoparticles (LNPs) incorporating the alcohol exhibit enhanced stability and payload capacity for hydrophobic drugs, addressing challenges in oral bioavailability .

Expanding Therapeutic Indications

Preliminary in vitro studies suggest that 1-tetradecanol modulates NF-κB signaling pathways, a key regulator of inflammation. This mechanism could be harnessed for treating rheumatoid arthritis or inflammatory bowel disease, though clinical validation remains pending .

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